molecular formula C20H19N3O4S B11671048 N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

Cat. No.: B11671048
M. Wt: 397.4 g/mol
InChI Key: APVYAEHGVYGAKL-KGENOOAVSA-N
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Description

N-[(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and bioinorganic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE typically involves the condensation reaction between an aldehyde and a primary or secondary amine. The reaction is usually carried out in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same condensation reaction, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydride, chloro- and dichloroacetic acids, and 3-(methoxyimino)butanoic acid . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with ketenes generated in situ from chloro- and dichloroacetic acids can yield functionalized β-lactams .

Mechanism of Action

The mechanism of action of N-[(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE involves its interaction with molecular targets and pathways. The compound can form stable complexes with transition metal ions, which can act as enzyme inhibitors or exhibit other biological activities . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4-[(N-methylsulfonylanilino)methyl]benzamide

InChI

InChI=1S/C20H19N3O4S/c1-28(25,26)23(18-6-3-2-4-7-18)15-16-9-11-17(12-10-16)20(24)22-21-14-19-8-5-13-27-19/h2-14H,15H2,1H3,(H,22,24)/b21-14+

InChI Key

APVYAEHGVYGAKL-KGENOOAVSA-N

Isomeric SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2)C3=CC=CC=C3

Origin of Product

United States

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